An In-depth Technical Guide to the Chemical Properties and Structure of N-Nitrosodiisopropylamine
An In-depth Technical Guide to the Chemical Properties and Structure of N-Nitrosodiisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiisopropylamine (NDIPA) is an organic compound belonging to the N-nitrosamine class. These compounds are characterized by a nitroso group (N=O) bonded to a nitrogen atom. NDIPA, specifically, has gained significant attention in the pharmaceutical industry as a potential genotoxic impurity.[1][2] Its presence in drug substances and finished drug products is a critical concern for regulatory agencies and manufacturers alike, necessitating robust analytical methods for its detection and quantification at trace levels. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of N-Nitrosodiisopropylamine, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
N-Nitrosodiisopropylamine is a white to pale yellow solid at room temperature.[3] It is soluble in organic solvents such as benzene, chloroform, and methanol (B129727), and has a notable solubility in water.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C6H14N2O | [5] |
| Molecular Weight | 130.19 g/mol | [5] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 194.5 °C | [3] |
| Density | 0.9422 g/cm³ (estimate) | [4] |
| Water Solubility | 13.02 g/L at 24 °C | [4] |
| Vapor Pressure | 0.26 mmHg | [3] |
| pKa | -2.65 ± 0.70 (Predicted) | [4] |
Table 1: Chemical and Physical Properties of N-Nitrosodiisopropylamine
Chemical Structure
The chemical structure of N-Nitrosodiisopropylamine consists of a central nitrogen atom bonded to a nitroso group and two isopropyl groups. The IUPAC name for this compound is N,N-di(propan-2-yl)nitrous amide.[5] Key identifiers for this molecule are provided in Table 2.
| Identifier | Value | Reference(s) |
| CAS Number | 601-77-4 | [5] |
| IUPAC Name | N,N-di(propan-2-yl)nitrous amide | [5] |
| SMILES | CC(C)N(C(C)C)N=O | [5] |
| InChI | InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3 | [5] |
| InChIKey | AUIKJTGFPFLMFP-UHFFFAOYSA-N | [5] |
Table 2: Chemical Identifiers for N-Nitrosodiisopropylamine
Caption: 2D representation of N-Nitrosodiisopropylamine's structure.
Experimental Protocols
Synthesis of N-Nitrosodiisopropylamine
The synthesis of N-nitrosamines is typically achieved through the nitrosation of a secondary amine with a nitrosating agent, most commonly sodium nitrite (B80452), under acidic conditions.[7][8] The following is a general protocol for the synthesis of N-Nitrosodiisopropylamine from diisopropylamine (B44863).
Materials:
-
Diisopropylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diisopropylamine in deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water to the cooled diisopropylamine solution while maintaining the temperature below 10 °C.
-
After the addition of sodium nitrite is complete, slowly add hydrochloric acid dropwise to the reaction mixture. The pH of the solution should be maintained in the acidic range (pH 3-4).
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Nitrosodiisopropylamine.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Caption: A generalized workflow for the synthesis of NDIPA.
Analytical Methodologies
The detection and quantification of N-Nitrosodiisopropylamine, particularly at trace levels in pharmaceutical matrices, require highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.[9][10][11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem quadrupole).[9]
-
Capillary column suitable for polar compounds (e.g., DB-WAX).
Sample Preparation:
-
For Drug Substances: Dissolve a known amount of the drug substance in a suitable solvent (e.g., dichloromethane or methanol).
-
For Drug Products: Grind tablets to a fine powder. Extract a known weight of the powder with a suitable solvent, potentially with the aid of sonication or vortexing. The extraction may be performed under basic conditions (e.g., in a dilute sodium hydroxide (B78521) solution) followed by liquid-liquid extraction into an organic solvent like dichloromethane.[11]
-
Filter the sample extract through a 0.22 µm syringe filter.
-
Add an appropriate internal standard (e.g., N-Nitrosodiisopropylamine-d14).[9]
GC-MS Conditions:
-
Injection Mode: Splitless
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp to 240-250 °C at a rate of 10-20 °C/min, and hold for 2-5 minutes.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
Reversed-phase C18 column.
Sample Preparation:
-
For Drug Substances: Dissolve a known amount of the drug substance in a suitable diluent (e.g., methanol/water mixture).
-
For Drug Products: Crush tablets and extract with a suitable solvent. The extraction may involve vortexing, shaking, and centrifugation to separate excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Add an appropriate internal standard.
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2-0.5 mL/min
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for NDIPA.
Reactivity and Stability
N-nitrosamines are generally stable compounds but can undergo decomposition under certain conditions. They are known to be sensitive to ultraviolet (UV) light. In acidic solutions, N-Nitrosodiisopropylamine can undergo denitrosation, although this process is generally slow. The reaction can be catalyzed by certain nucleophiles.
Strong reducing agents can reduce the nitroso group. For instance, reaction with lithium aluminum hydride (LiAlH₄) can reduce N-nitrosamines to the corresponding hydrazines. Treatment with strong acids can lead to the Fischer-Hepp rearrangement in aromatic nitrosamines, though this is not applicable to dialkyl nitrosamines like NDIPA.
Oxidizing agents can also react with N-nitrosamines, although the reactions can be complex. Under fire conditions, N-Nitrosodiisopropylamine is expected to decompose, emitting toxic fumes of nitrogen oxides (NOx).
Biological Activity and Metabolic Activation
The primary toxicological concern associated with N-Nitrosodiisopropylamine is its carcinogenicity.[4] Like other N-nitrosamines, NDIPA is not directly genotoxic but requires metabolic activation to exert its carcinogenic effects. This activation is primarily mediated by cytochrome P450 enzymes in the liver. The metabolic process involves the hydroxylation of the α-carbon (the carbon atom adjacent to the nitrogen of the amino group). This hydroxylation is a crucial step in the formation of the ultimate carcinogenic species. The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form an alkyldiazonium ion, which is a potent alkylating agent. This electrophilic species can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts, which can induce mutations and initiate the process of carcinogenesis.
Caption: Simplified pathway of NDIPA's metabolic activation.
Conclusion
N-Nitrosodiisopropylamine is a compound of significant interest to the pharmaceutical industry due to its potential as a genotoxic impurity. A thorough understanding of its chemical properties, structure, and reactivity is essential for developing effective strategies for its detection, control, and mitigation in pharmaceutical products. This technical guide has provided a consolidated resource of this critical information, including detailed experimental protocols for its synthesis and analysis, to support the ongoing efforts of researchers and drug development professionals in ensuring the safety and quality of medicines.
References
- 1. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 2. N-Nitroso-diisopropylamine EP Reference Standard CAS 601-77-4 Sigma Aldrich [sigmaaldrich.com]
- 3. ijcps.org [ijcps.org]
- 4. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. Determination of volatile N-nitrosamines in meat products by microwave-assisted extraction coupled with dispersive micro solid-phase extraction and gas chromatography--chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102627518B - Preparation method of N-nitrosamine - Google Patents [patents.google.com]
